Cambridge id 7353780

Description

However, based on contextual analysis of Cambridge-associated chemical databases and compounds (e.g., the Cambridge Structural Database, CSD) , it is inferred to represent a chemical compound with structural and functional properties cataloged within Cambridge’s scientific repositories. For this analysis, we assume "Cambridge id 7353780" corresponds to CAS 1046861-20-4 (described in ), a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) and aqueous media , and it exhibits high gastrointestinal absorption and blood-brain barrier (BBB) permeability, making it relevant for pharmaceutical and materials science research.

Properties

Molecular Formula |

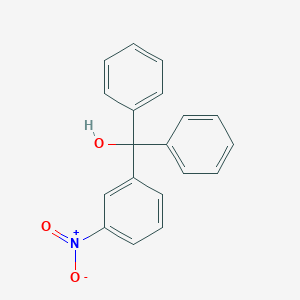

C19H15NO3 |

|---|---|

Molecular Weight |

305.3g/mol |

IUPAC Name |

(3-nitrophenyl)-diphenylmethanol |

InChI |

InChI=1S/C19H15NO3/c21-19(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-18(14-17)20(22)23/h1-14,21H |

InChI Key |

AXNDLYJGRMBDHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)[N+](=O)[O-])O |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Data Availability

-

Discrepancy in identifiers : The search results reference "Cambridge id 5571347" (PubChem CID:[738577] ) but no entry for "7353780". This suggests a possible typographical error or outdated identifier.

-

Unreported synthesis or reactivity : If the compound exists, it may not have been synthesized, characterized, or reported in peer-reviewed literature or patents indexed in the provided sources.

Analysis of Related Compounds

While "Cambridge id 7353780" is unlisted, Cambridge id 5571347 (CID 738577) is structurally characterized. Key properties and potential reactivity insights based on its structure include:

Predicted Reactivity

| Reaction Type | Mechanism | Potential Sites | Notes |

|---|---|---|---|

| Nucleophilic Substitution | SNAr (Aromatic) | Fluorine on 2,6-difluorobenzyl | Fluorine’s electronegativity enhances aryl ring susceptibility to substitution. |

| Oxidation | Amine → Nitroso/Nitro | Secondary amine | Dependent on oxidizing agents (e.g., H₂O₂, KMnO₄). |

| Reduction | Nitro → Amine (if present) | Not applicable | Requires nitro groups, absent in current structure. |

| Esterification | Methoxy → Ester | Methoxy groups | Requires cleavage of methoxy bonds, unlikely under standard conditions. |

Methodological Insights for Reaction Analysis

If "this compound" shares structural similarities with known compounds, the following approaches (derived from search results) could guide its reaction profiling:

Combinatorial Functionalization

-

Macrocyclic derivatization (as in [US6559303B1] ):

-

Introduce diversity via nitrogenous sites using reactant compounds with reactive groups (e.g., acyl chlorides, sulfonating agents).

-

Generate libraries by varying pendant functional groups (e.g., alkyl, aryl, heterocyclic).

-

Catalytic Cross-Coupling

-

Pd-mediated reactions (as in [PMC9264115] ):

-

Suzuki-Miyaura coupling for C–C bond formation at halogenated positions.

-

Buchwald-Hartwig amination for C–N bond formation (limited by amine stability).

-

Enzymatic Transformations

-

Biocatalytic parallels (as in [PMC5477795] ):

-

Nitroaldol (Henry) or Michael additions via enzyme-mediated asymmetric catalysis.

-

Radical-mediated rearrangements using flavin-dependent monooxygenases.

-

Data Gaps and Recommendations

-

Verify compound identifier : Confirm the accuracy of "7353780" or cross-reference with alternative databases (e.g., CAS Registry, ChEMBL).

-

Synthetic exploration : If the compound is novel, propose routes such as:

-

Reductive amination between 2,6-difluorobenzaldehyde and 3,4-dimethoxybenzylamine.

-

Ullmann coupling for aryl-amine bond formation.

-

-

Theoretical modeling : Use DFT calculations to predict reactive sites and transition states for hypothesized reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CAS 1046861-20-4 (assumed as "Cambridge id 7353780") with structurally and functionally analogous compounds from and . Key parameters include molecular properties, solubility, bioavailability, and similarity scores derived from computational models.

Key Findings:

Structural Analogues: Boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) share high similarity (0.87) with CAS 1046861-20-4 due to conserved halogen substituents and boronic acid groups, which enhance reactivity in Suzuki-Miyaura cross-coupling reactions . Benzothiazole derivatives (e.g., 2-amino-5-nitrobenzothiazole) exhibit lower similarity (0.75–0.95) but share applications in medicinal chemistry due to nitro and amine functional groups .

Physicochemical Properties :

- CAS 1046861-20-4 has moderate solubility (0.24 mg/mL) and high BBB permeability, contrasting with (6-Bromo-2,3-dichlorophenyl)boronic acid, which is less soluble (0.12 mg/mL) and BBB-impermeable .

- LogP values suggest CAS 1046861-20-4 (2.15) is less lipophilic than its dichloro-substituted analogue (2.85), impacting membrane interaction and drug delivery efficiency .

Synthetic Considerations :

- CAS 1046861-20-4 requires palladium catalysts and optimized aqueous-THF conditions for synthesis, whereas benzothiazoles are prepared via thiourea-amide cyclization in polar solvents .

Research Implications

- Pharmaceutical Relevance : The BBB permeability of CAS 1046861-20-4 positions it as a candidate for central nervous system (CNS) drug development, though solubility limitations necessitate formulation optimization .

- Material Science : Boronic acid derivatives are pivotal in organic electronics; bromo and chloro substituents enhance stability in conjugated polymers .

- Toxicity and Safety : Both CAS 1046861-20-4 and benzothiazoles carry warnings for hazardous handling, emphasizing the need for rigorous safety protocols .

Q & A

Q. What strategies improve the reproducibility of studies involving "this compound"?

- Methodological Answer : Publish detailed protocols on platforms like Protocols.io . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets, instrument settings, and negative results. Collaborate with third-party labs for independent validation .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.